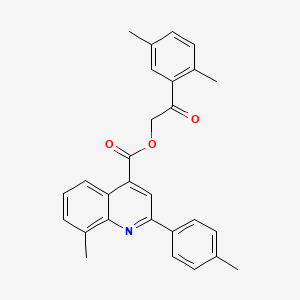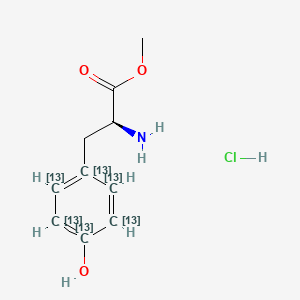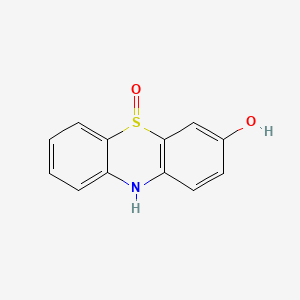![molecular formula C28H21ClN2O4 B12055209 4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B12055209.png)
4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((E)-{2-[2-([1,1’-biphenyl]-4-yloxy)acetyl]hydrazono}methyl)phenyl 2-chlorobenzoate is a complex organic compound that features a biphenyl group, a hydrazone linkage, and a chlorobenzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((E)-{2-[2-([1,1’-biphenyl]-4-yloxy)acetyl]hydrazono}methyl)phenyl 2-chlorobenzoate typically involves multiple steps:
Formation of the biphenyl ether: This can be achieved by reacting 4-bromobiphenyl with sodium phenoxide under Ullmann ether synthesis conditions.
Acylation: The biphenyl ether is then acylated using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Hydrazone formation: The acylated product is reacted with hydrazine hydrate to form the hydrazone linkage.
Esterification: Finally, the hydrazone is esterified with 2-chlorobenzoic acid using a coupling reagent such as DCC (dicyclohexylcarbodiimide) in the presence of a base like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, greener solvents, and more efficient catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone linkage, leading to the formation of azo compounds.
Reduction: Reduction of the hydrazone linkage can yield the corresponding hydrazine derivative.
Substitution: The chlorobenzoate ester can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development:
Biological Probes: Used in the design of probes for studying biological processes.
Medicine
Therapeutic Agents: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Materials Science: Utilized in the development of new materials with specific properties, such as liquid crystals or polymers.
Wirkmechanismus
The mechanism of action of 4-((E)-{2-[2-([1,1’-biphenyl]-4-yloxy)acetyl]hydrazono}methyl)phenyl 2-chlorobenzoate would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The biphenyl group could facilitate hydrophobic interactions, while the hydrazone linkage might participate in hydrogen bonding or other interactions with the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-((E)-{2-[2-(phenoxy)acetyl]hydrazono}methyl)phenyl benzoate
- 4-((E)-{2-[2-(naphthyl)acetyl]hydrazono}methyl)phenyl 2-chlorobenzoate
Uniqueness
The presence of the biphenyl group and the chlorobenzoate ester in 4-((E)-{2-[2-([1,1’-biphenyl]-4-yloxy)acetyl]hydrazono}methyl)phenyl 2-chlorobenzoate distinguishes it from other similar compounds. These structural features can influence its reactivity, binding properties, and overall biological activity, making it a unique compound for various applications.
Eigenschaften
Molekularformel |
C28H21ClN2O4 |
|---|---|
Molekulargewicht |
484.9 g/mol |
IUPAC-Name |
[4-[(E)-[[2-(4-phenylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C28H21ClN2O4/c29-26-9-5-4-8-25(26)28(33)35-24-14-10-20(11-15-24)18-30-31-27(32)19-34-23-16-12-22(13-17-23)21-6-2-1-3-7-21/h1-18H,19H2,(H,31,32)/b30-18+ |
InChI-Schlüssel |
QXDMCDJJCXWDLE-UXHLAJHPSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC=CC=C4Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


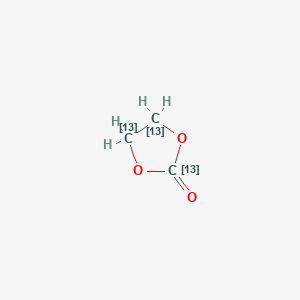
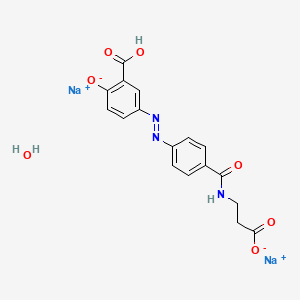

![6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid phenethyl-amide](/img/structure/B12055148.png)
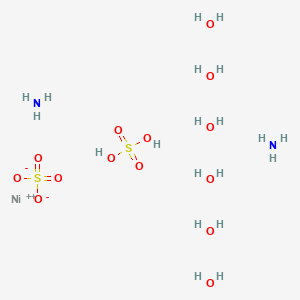
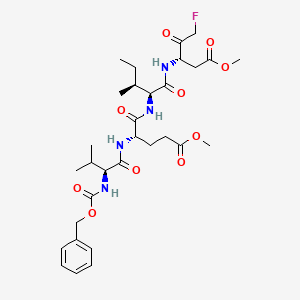

![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B12055166.png)
![{2-[(alpha-Methyl)diphenylphosphinomethyl]ferrocenyl}palladium(II) acetate](/img/structure/B12055171.png)
![1,3-bis[(1S)-2,2-dimethyl-1-(2-methylphenyl)propyl]-4,5-dihydroimidazol-1-ium;iodide](/img/structure/B12055184.png)
![1-{4-[1,2-Diphenyl-2-(p-tolyl)vinyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B12055188.png)
